Cyclohexanone, 2-(2-ethoxyethyl)-
Overview
Description
Cyclohexanone, 2-(2-ethoxyethyl)- is a chemical compound belonging to the family of ketones. It is commonly used in scientific research as both a solvent and a reagent in organic synthesis. Its molecular formula is C10H18O2, and it has a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which consists of a cyclohexanone ring with an ethoxyethyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2-ethoxyethyl)- involves specific routes and methods. One common method includes the addition reaction of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone . The reaction is carried out under reflux conditions, and the product is obtained by distillation under reduced pressure. Another method involves the oxidation of cyclohexanol to cyclohexanone using sodium dichromate and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 2-(2-ethoxyethyl)- typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(2-ethoxyethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Scientific Research Applications
Cyclohexanone, 2-(2-ethoxyethyl)- finds extensive use in scientific research across various fields:
Biology: The compound is used in studies involving molecular interactions and solvent behavior.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polyamides and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(2-ethoxyethyl)- involves its interaction with molecular targets through its ketone functional group. The compound participates in various chemical reactions, such as cycloaddition and selective hydrogenation, which are facilitated by its unique molecular structure . These reactions play a crucial role in the synthesis of complex organic molecules and industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexanone ring structure.
2-(2-Methoxyethyl)cyclohexanone: A compound with a methoxyethyl group instead of an ethoxyethyl group.
2-(2-Propoxyethyl)cyclohexanone: A compound with a propoxyethyl group.
Uniqueness
Cyclohexanone, 2-(2-ethoxyethyl)- is unique due to its specific ethoxyethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Properties
IUPAC Name |
2-(2-ethoxyethyl)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-12-8-7-9-5-3-4-6-10(9)11/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBXRUAVUOUIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452063 | |
Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-52-4 | |
Record name | Cyclohexanone, 2-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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